molecular formula C28H20N2O2 B330200 N-[3-(NAPHTHALENE-1-AMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE

N-[3-(NAPHTHALENE-1-AMIDO)PHENYL]NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B330200
M. Wt: 416.5 g/mol
InChI Key: MGJHQFVTPUAYER-UHFFFAOYSA-N
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Description

N,N’-benzene-1,3-diyldinaphthalene-1-carboxamide is an organic compound with the molecular formula C28H20N2O2 This compound is characterized by its complex structure, which includes a benzene ring and two naphthalene moieties connected through carboxamide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-benzene-1,3-diyldinaphthalene-1-carboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with naphthalene-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of N,N’-benzene-1,3-diyldinaphthalene-1-carboxamide may involve more efficient and scalable methods. These methods could include the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The choice of solvents and catalysts may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N’-benzene-1,3-diyldinaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide groups into amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of benzene-1,3-dicarboxylic acid and naphthalene-1-carboxylic acid.

    Reduction: Formation of N,N’-benzene-1,3-diyldinaphthalene-1-amine.

    Substitution: Formation of halogenated derivatives such as brominated naphthalene.

Scientific Research Applications

N,N’-benzene-1,3-diyldinaphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of N,N’-benzene-1,3-diyldinaphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide: A simpler analogue with one naphthalene moiety.

    Benzene-1,3-dicarboxamide: Contains two amide groups attached to a benzene ring without the naphthalene moieties.

    N,N’-benzene-1,4-diyldinaphthalene-1-carboxamide: Similar structure but with different positional isomerism.

Uniqueness

N,N’-benzene-1,3-diyldinaphthalene-1-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

This detailed article provides a comprehensive overview of N,N’-benzene-1,3-diyldinaphthalene-1-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H20N2O2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[3-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C28H20N2O2/c31-27(25-16-5-10-19-8-1-3-14-23(19)25)29-21-12-7-13-22(18-21)30-28(32)26-17-6-11-20-9-2-4-15-24(20)26/h1-18H,(H,29,31)(H,30,32)

InChI Key

MGJHQFVTPUAYER-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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